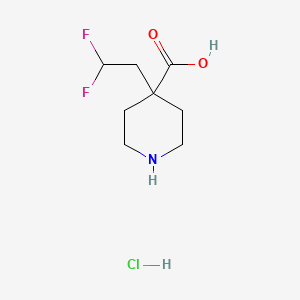

4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride

説明

4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride (CAS: N/A) is a fluorinated piperidine derivative widely used in pharmaceutical research and organic synthesis. Its structure features a piperidine ring substituted at the 4-position with a 2,2-difluoroethyl group and a carboxylic acid moiety, which is stabilized as a hydrochloride salt. The compound’s fluorine substituents enhance its lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery, particularly for targeting neurological and oncological pathways .

Key physicochemical properties (derived from analogous compounds in evidence):

特性

IUPAC Name |

4-(2,2-difluoroethyl)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2.ClH/c9-6(10)5-8(7(12)13)1-3-11-4-2-8;/h6,11H,1-5H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLPAUINIAUHFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC(F)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the role of piperidine derivatives in biological systems. Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis. Industry: It is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which 4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

類似化合物との比較

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Fluorinated derivatives (e.g., difluoroethyl, trifluoromethyl) exhibit higher molecular weights and lipophilicity compared to non-fluorinated analogs, improving blood-brain barrier penetration .

- Bulkier substituents (e.g., tert-butyl, naphthyl) increase steric hindrance, reducing reactivity but enhancing solubility in non-polar solvents .

Table 2: Functional and Pharmacological Comparisons

Key Findings :

- The difluoroethyl group in the target compound likely enhances binding affinity to hydrophobic pockets in proteins, as seen in analogous nicotinic receptor modulators (e.g., SB-277011-A in ).

- Ester-protected derivatives (e.g., benzyl, tert-butyl) are preferred intermediates for controlled release of active carboxylic acids in vivo .

Regulatory and Commercial Landscape

- Regulatory Status: Limited toxicity data are available for the target compound, as noted for similar piperidine hydrochlorides ().

- Pricing: Priced at €725/50 mg (), significantly higher than non-fluorinated analogs (e.g., €532/50 mg for a tetramethylpiperidine derivative in ), reflecting synthetic complexity.

生物活性

4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a difluoroethyl group and a carboxylic acid moiety. Its molecular formula is C₉H₁₂ClF₂N, and it has a molecular weight of approximately 215.65 g/mol. The presence of fluorine atoms is known to influence the lipophilicity and metabolic stability of compounds, which can enhance their bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in various physiological processes. For instance, studies have shown that compounds with similar structures exhibit activity against viral infections and inflammatory responses.

Biological Activity Overview

| Activity | Description |

|---|---|

| Antiviral Activity | Exhibits potential against human coronaviruses and influenza viruses. |

| Anti-inflammatory Effects | May inhibit the secretion of inflammatory mediators in vitro. |

| Enzyme Inhibition | Potential to inhibit specific enzymes related to disease pathways (e.g., bromodomains). |

Case Studies

-

Antiviral Efficacy

A study evaluated the antiviral properties of various piperidine derivatives, including this compound, against human coronavirus 229E. The compound demonstrated micromolar activity, suggesting a promising therapeutic avenue for respiratory viral infections . -

Anti-inflammatory Mechanisms

In vitro assays revealed that the compound significantly reduced the secretion of MCP-1 (monocyte chemoattractant protein-1) in LPS-stimulated human whole blood assays at concentrations around 500 nM. This indicates its potential utility in managing inflammatory diseases . -

Enzyme Selectivity

The compound has been investigated for its selectivity towards bromodomain-containing proteins, which are implicated in various cancers and inflammatory diseases. Preliminary data suggest that it may selectively inhibit certain bromodomains over others, which could lead to reduced side effects compared to less selective inhibitors .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key parameters include:

- Absorption : The difluoroethyl substitution enhances lipophilicity, potentially improving absorption.

- Metabolism : Studies indicate that compounds with similar structures show metabolic stability in liver microsomes, suggesting a lower risk of rapid degradation .

- Excretion : Elimination pathways need further investigation to determine the half-life and accumulation potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride?

- Methodological Answer : A common approach involves multi-step synthesis starting with piperidine derivatives. For example, acylation or alkylation reactions can introduce the 2,2-difluoroethyl group. Key steps include:

- Chlorination : Reacting carboxylic acid precursors with thionyl chloride to form acid chlorides (e.g., as in the synthesis of 4-(2',4'-difluorobenzoyl)piperidine hydrochloride ).

- Friedel-Crafts Acylation : Using AlCl₃ as a catalyst to facilitate coupling with aromatic or fluorinated substrates under reflux conditions .

- Purification : Recrystallization from ethanol or diethyl ether to isolate the hydrochloride salt .

- Validation : Confirm product identity via ¹H/¹³C NMR and mass spectrometry, comparing spectral data to literature values .

Q. What analytical techniques ensure purity and structural integrity of the compound?

- Methodological Answer :

- Titration : USP methods involve dissolving the compound in alcohol, adding HCl, and titrating with sodium hydroxide to determine purity (98.0–102.0% by dry weight) .

- Spectroscopy : Infrared (IR) absorption spectroscopy verifies functional groups (e.g., carboxylic acid and piperidine moieties) .

- Melting Point Analysis : Sharp melting points (e.g., 181–183°C for similar piperidine derivatives) confirm crystallinity and absence of impurities .

Q. What safety precautions are critical during handling and storage?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine particulates, as recommended for structurally similar piperidine hydrochlorides .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture, to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to model intermediates and transition states, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing reaction data (e.g., from PubChem) to predict optimal solvents, catalysts, and temperatures for Friedel-Crafts or nucleophilic substitution steps .

- Case Study : ICReDD’s approach integrates computational predictions with experimental validation, shortening synthesis timelines by 30–50% .

Q. How to address low yields in the alkylation step of the synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to enhance electrophilic reactivity of the difluoroethyl group .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) may improve solubility of intermediates .

- Kinetic Analysis : Monitor reaction progress via HPLC to identify byproducts and adjust stoichiometry .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with PubChem entries for analogous piperidine hydrochlorides (e.g., 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride) .

- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational flexibility in the piperidine ring that may obscure peak assignments .

- Collaborative Databases : Submit data to platforms like NIST Chemistry WebBook for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。